5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one is a bicyclic compound featuring a nitrogen atom within its ring structure, classified as a bicyclic amine. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly as a scaffold for drug design. The presence of the iodomethyl group enhances its reactivity, making it suitable for various chemical transformations.
This compound belongs to the class of azabicyclic compounds, which are characterized by the inclusion of nitrogen atoms in their cyclic structures. Specifically, it is a derivative of the bicyclo[3.2.1]octane framework, which is notable for its rigid structure and ability to mimic natural products in biological systems. The iodomethyl substituent introduces electrophilic character, facilitating further synthetic modifications.
The synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one can be achieved through several methods:
These synthetic pathways have been explored in various studies focusing on the development of azabicyclic compounds for medicinal applications .
The molecular structure of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one can be represented as follows:
The stereochemistry of this compound plays a crucial role in its biological activity, with specific configurations influencing receptor interactions .
5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for compounds like 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one typically involves interaction with biological targets such as receptors or enzymes:
The physical properties of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one include:
Chemical properties include stability under standard conditions but may be sensitive to moisture and light due to the presence of iodine .
5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:
The ongoing research into this compound underscores its significance in advancing medicinal chemistry and pharmacology .
The synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one relies on strategic functionalization of the core 6-azabicyclo[3.2.1]octan-7-one scaffold (CAS: 6142-56-9), a commercially available bridged lactam [6]. This bicyclic framework exhibits distorted amide geometry due to the nitrogen atom’s bridgehead position, which significantly influences its reactivity. The Winkler-Dunitz parameters (twist angle τ and pyramidalization χN) quantify this distortion, resulting in a longer N–C(O) bond (∼1.41 Å) and a higher carbonyl IR frequency (∼1700 cm⁻¹) compared to planar amides [4]. These features enhance the carbonyl’s electrophilicity, facilitating nucleophilic attacks critical for ring functionalization.
A convergent route involves N-alkylation of the lactam nitrogen followed by regioselective C-H activation at the bridge methylene position. For example, deprotonation with LiHMDS at -78°C and quenching with I2 yields the iodomethyl derivative. Alternatively, ring-closing strategies employ γ-keto acids or amino-tethered alkenes. A documented approach uses a copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines, forming the bicyclic core with concurrent creation of two stereocenters [1]. This method constructs the 6-azabicyclo[3.2.1]octane skeleton in moderate-to-good yields (68–83%), serving as a precursor for iodination [1] [6].
Table 1: Key Precursors for 5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one Synthesis
Precursor Compound | CAS Number | Role in Synthesis | Commercial Availability |
---|---|---|---|
6-Azabicyclo[3.2.1]octan-7-one | 6142-56-9 | Core scaffold for direct C5 functionalization | Yes (multiple suppliers) |
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one | 92673-58-0 | N-protected variant for selective iodination | Limited |
N-Mesyl-2,2-diphenyl-4-pentenamine | Not specified | Carboamination substrate for ring formation | Synthetic |
Installing the iodomethyl group at the C5 position exploits the enhanced acidity of the bridge methylene protons or radical reactivity. For electrophilic approaches, lithiation at C5 is achieved using strong bases like LDA or n-BuLi in anhydrous THF at -78°C. Subsequent reaction with I2 or electrophilic iodinating agents (e.g., N-iodosuccinimide) provides the iodomethyl derivative in 65–78% yield. Steric hindrance from the bicyclic framework necessitates carefully controlled conditions to avoid di-iodination or elimination side reactions [5] [6].
Radical-mediated pathways offer complementary regioselectivity. Manganese(III) acetate-mediated oxidation generates a carbon-centered radical at the allylic or benzylic position, trapped by iodide sources (e.g., NaI or TMS-I). Alternatively, copper-catalyzed C–H iodination employs iodine and peroxides under mild conditions. These methods leverage the innate radical stability conferred by the bicyclic system’s geometry. A patent describes the radical addition of iodoform (CHI3) across alkenyl precursors using triethylborane initiation, yielding iodomethyl-functionalized bicyclic lactams applicable to this scaffold [5].
Table 2: Iodomethyl Functionalization Methods Comparison
Method | Conditions | Yield Range | Regioselectivity | Key Limitation |
---|---|---|---|---|
Lithiation-Iodination | LDA/THF/-78°C → I2 | 65–78% | High (C5) | Competing elimination |
Copper-Catalyzed Radical Iodination | CuI/I2/TBHP/CH3CN/RT | 60–72% | Moderate | Homocoupling byproducts |
Mn(III)-Mediated Radical Trapping | Mn(OAc)3/NaI/AcOH/reflux | 55–68% | Low to moderate | Acid-sensitive substrates |
Achieving stereocontrol in 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one synthesis is critical due to its three contiguous stereocenters. Copper-box catalysis enables enantioselective desymmetrization during ring-forming steps. For example, Ph-Box-Cu2 complexes catalyze intramolecular alkene carboamination of N-sulfonyl-4-pentenamines, producing 6-azabicyclo[3.2.1]octanes with up to 95% enantiomeric excess (ee) [1] [8]. The reaction proceeds via enantioselective aminocupration, forming a C–N bond, followed by C–C bond formation through radical cyclization. Key to success is the use of activated molecular sieves to sequester water, which degrades catalyst performance [1].
For diastereoselective iodomethyl functionalization, substrate-directed catalysis is employed. Chiral auxiliaries on nitrogen (e.g., Evans’ oxazolidinones) or palladium-sparteine complexes direct C5 deprotonation/iodination, achieving diastereoselectivities >10:1 dr. The rigidity of the bicyclic system enhances facial selectivity during electrophilic attack. A reported synthesis of (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 123536-66-3) uses analogous asymmetric hydrogenation, suggesting transferable strategies for the aza-analogue [8].
Table 3: Catalytic Systems for Enantioselective Bicyclic Ring Formation
Catalyst System | Oxidant | Temp (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
(R,R)-Ph-Box-Cu(OTf)2 (15 mol%) | MnO2 | 110 | 12 | 95 | 76 |
(4R,5S)-Diphenyl-Box-Cu(OTf)2 (20 mol%) | MnO2 | 120 | 24 | 92 | 81 |
Cu(OTf)2/L1 (30 mol%) | MnO2 | 120 | 24 | -- | 84 |
Solvent choice critically influences both yield and stereoselectivity in ring-forming steps. Non-polar solvents (toluene, PhCF3) favor the intramolecular carboamination of pentenamine precursors by stabilizing the copper catalyst and minimizing hydrolysis. Trifluorotoluene (PhCF3) is optimal, providing higher reaction rates and ee values (91–95%) compared to dichloromethane or acetonitrile [1] [6]. This solvent enhances radical stability during C–C bond formation, suppressing undesired intermolecular side reactions.
For iodomethyl installation, aprotic polar solvents (DMF, DMSO) facilitate lithiation by solubilizing organolithium species but risk epimerization at C1 or C5. Mixed-solvent systems (THF:hexane 4:1) balance substrate solubility and base reactivity. Post-functionalization, aqueous workup stability is a concern; the iodomethyl group is susceptible to hydrolysis. Thus, quenching with saturated NH4Cl at 0°C and rapid extraction into organic phases (ethyl acetate/diethyl ether) preserves product integrity [5] [6].
Table 4: Solvent Effects on Ring Closure and Functionalization
Reaction Stage | Optimal Solvent | Key Benefit | Suboptimal Solvents |
---|---|---|---|
Copper-Catalyzed Carboamination | PhCF3 | Enhanced ee (95%), catalyst stability | CH2Cl2, MeCN (lower ee) |
Bridgehead Lithiation | THF/Hexane (4:1) | Solubility control, minimized epimerization | DMF, DMSO (side reactions) |
Radical Iodination | Acetonitrile | Homogeneous radical generation | EtOAc, Toluene (low yield) |
Final Product Purification | Diethyl Ether | Hydrolysis prevention during extraction | MeOH/H2O (deiodination) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1